Superior Binding Affinity for Pirin vs. Alternative MRTF/Pirin Inhibitor CCG-257081
TPh A demonstrates a binding affinity (Ki) of 0.6 µM for recombinant human pirin, as determined by competitive inhibition assays [1]. In contrast, the MRTF pathway inhibitor CCG-257081, which also binds pirin, exhibits significantly lower affinity, with the (S)-enantiomer showing an FP IC50 of 8 µM and the (R)-enantiomer showing >10 µM in fluorescence polarization competition assays [2]. This 13-fold difference in binding potency positions TPh A as a more robust probe for direct pirin engagement studies.
| Evidence Dimension | Binding Affinity (Ki / FP IC50) |
|---|---|
| Target Compound Data | Ki = 0.6 µM |
| Comparator Or Baseline | CCG-257081 (S-enantiomer) FP IC50 = 8 µM; (R-enantiomer) >10 µM |
| Quantified Difference | TPh A exhibits ~13-fold higher binding affinity than the more potent enantiomer of CCG-257081 |
| Conditions | Recombinant human pirin; TPh A: competitive inhibition assay; CCG-257081: fluorescence polarization competition assay |
Why This Matters
Higher binding affinity translates to more efficient target engagement at lower concentrations, reducing off-target effects and enabling clearer interpretation of pirin-specific phenotypes.
- [1] Miyazaki I, et al. A small-molecule inhibitor shows that pirin regulates migration of melanoma cells. Nat Chem Biol. 2010 Sep;6(9):667-73. PMID: 20711196. View Source
- [2] Foda BM, Neubig RR. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin. Front Pharmacol. 2025 Jan 23;16:1505000. PMID: 39867942. View Source
